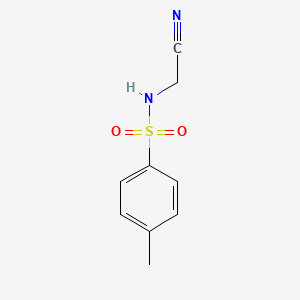

N-(cyanomethyl)-4-methylbenzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOBRRKKRKKSMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389389 | |

| Record name | N-Cyanomethyl-4-methyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20228-87-9 | |

| Record name | N-Cyanomethyl-4-methyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Strategies

Direct synthesis strategies for N-(cyanomethyl)-4-methylbenzenesulfonamide offer efficient routes from readily available starting materials. These methods focus on constructing the core structure of the molecule in a limited number of steps.

Nucleophilic Substitution Reactions

A fundamental approach to the synthesis of this compound is the nucleophilic substitution reaction between p-toluenesulfonyl chloride and aminoacetonitrile (B1212223). In this reaction, the amino group of aminoacetonitrile acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the desired sulfonamide.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and base, as well as the reaction temperature, can influence the reaction rate and the yield of the product. Common bases include organic amines such as triethylamine (B128534) or pyridine (B92270), or inorganic bases like sodium carbonate. The reaction is often performed in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107).

A general procedure involves dissolving aminoacetonitrile hydrochloride and a base in a suitable solvent, followed by the gradual addition of p-toluenesulfonyl chloride. The reaction mixture is typically stirred at room temperature until completion.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Aminoacetonitrile hydrochloride | Triethylamine | Dichloromethane | Room Temperature | Several hours | Data not available |

Acylation of Primary Sulfonamides

Another direct route involves the N-acylation of the primary sulfonamide, p-toluenesulfonamide (B41071), with a reagent containing the cyanomethyl group. A suitable acylating agent for this purpose is a haloacetonitrile, such as 2-chloroacetonitrile or 2-bromoacetonitrile.

This reaction proceeds via the deprotonation of the sulfonamide nitrogen by a base to form a nucleophilic sulfonamidate anion. This anion then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the N-C bond. The choice of base is crucial to ensure efficient deprotonation of the sulfonamide without promoting side reactions. Strong bases such as sodium hydride or potassium carbonate are often employed. The reaction is typically conducted in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724).

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| p-Toluenesulfonamide | 2-Chloroacetonitrile | Potassium carbonate | Dimethylformamide (DMF) | Elevated | Several hours | Data not available |

Cyanomethylation Reactions

Cyanomethylation reactions provide a powerful set of tools for the introduction of the cyanomethyl group onto a nitrogen atom. These methods can be broadly categorized into metal-catalyzed and metal-free approaches, with acetonitrile often serving as a convenient and readily available source of the cyanomethyl moiety.

Copper-catalyzed cyanomethylation has emerged as an effective method for the formation of C-N bonds. While direct N-cyanomethylation of p-toluenesulfonamide using this method is not extensively documented, a closely related approach involves the cyanomethylation of imines derived from p-toluenesulfonamide. For instance, (E)-N-benzylidene-4-methylbenzenesulfonamide can be used as a model substrate. nih.gov

In a typical reaction, the imine is treated with a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), in acetonitrile, which serves as both the solvent and the cyanomethyl source. nih.govnih.gov The reaction is generally carried out at elevated temperatures under an inert atmosphere. nih.gov The mechanism is proposed to involve the coordination of the nitrile to the copper catalyst, followed by deprotonation of acetonitrile to form a nucleophilic cyanomethyl species. This species then reacts with the imine.

Varying the copper catalyst and reaction conditions can significantly impact the yield. For example, while an initial study with Cu(OAc)₂ and acetic acid gave a low yield, subsequent optimization without an additive led to a much higher yield of the cyanomethylated product. nih.gov Different copper(I) and copper(II) salts have been screened, with Cu(OAc)₂ often proving to be the most effective. nih.gov

| Substrate | Catalyst | Cyanomethyl Source | Solvent | Temperature | Yield of Cyanomethylated Product |

|---|---|---|---|---|---|

| (E)-N-benzylidene-4-methylbenzenesulfonamide | Cu(OAc)₂ (20 mol%) | Acetonitrile | Acetonitrile | 135 °C | Up to 98% |

Metal-free cyanomethylation offers an alternative pathway that avoids the use of potentially toxic and expensive metal catalysts. These reactions often proceed through a radical mechanism, where a cyanomethyl radical is generated and then reacts with the substrate.

One approach involves the use of a radical initiator, such as tert-butyl peroxybenzoate (TBPB), to abstract a hydrogen atom from acetonitrile, thereby forming the cyanomethyl radical. orgsyn.org This radical can then be trapped by a suitable substrate. While the direct cyanomethylation of p-toluenesulfonamide via this method is not well-documented, the general principle has been applied to other substrates. orgsyn.org

Another emerging metal-free strategy is visible-light photocatalysis. In this method, a photocatalyst, upon irradiation with visible light, can facilitate the formation of a cyanomethyl radical from a suitable precursor like bromoacetonitrile. nih.gov This radical can then engage in a reaction with the substrate. The reaction is typically carried out at room temperature in the presence of a base and a suitable solvent. nih.gov

| Method | Cyanomethyl Source | Initiator/Catalyst | General Conditions |

|---|---|---|---|

| Radical Initiation | Acetonitrile | tert-Butyl peroxybenzoate (TBPB) | Elevated temperature |

| Visible-Light Photocatalysis | Bromoacetonitrile | Organic dye photocatalyst (e.g., Ir(ppy)₃) | Room temperature, visible light irradiation |

Acetonitrile is an attractive source for the cyanomethyl group due to its low cost, ready availability, and relatively low toxicity. nih.gov It can be utilized in both metal-catalyzed and metal-free cyanomethylation reactions. nih.govorgsyn.org

In metal-catalyzed systems, particularly with copper, acetonitrile can act as both the solvent and the cyanomethylating reagent. nih.govnih.gov The reaction often requires high temperatures to facilitate the C-H activation of acetonitrile. nih.gov

In metal-free systems, the generation of the cyanomethyl radical from acetonitrile typically requires an oxidant or a radical initiator. orgsyn.org For example, the thermal decomposition of an initiator like TBPB can abstract a hydrogen atom from acetonitrile to form the reactive cyanomethyl radical. orgsyn.org This radical can then add to various unsaturated substrates or engage in other radical-mediated transformations. Computational studies have supported the role of the t-butoxy radical, generated from TBPB, in the formation of the cyanomethyl radical. orgsyn.org

Hydrocyanation of Sulfonylimines

The synthesis of this compound can be achieved through the hydrocyanation of a corresponding N-sulfonylimine intermediate. This reaction is analogous to the Strecker synthesis of amino acids and involves the nucleophilic addition of a cyanide anion to the electrophilic carbon of the imine double bond.

The general mechanism involves the activation of the sulfonylimine, followed by the attack of the cyanide source. The process is a direct and efficient method for forming α-sulfonamido nitriles. While various cyanide sources can be employed, the reaction requires careful control due to the toxicity of the reagents. The sulfonyl group provides sufficient activation for the C=N bond, making it susceptible to nucleophilic attack. This transformation is a key step in constructing the final molecule, directly installing the cyanomethyl group onto the sulfonamide nitrogen.

Table 1: Components in the General Hydrocyanation of a Sulfonylimine

| Role | Compound | Example |

| Substrate | N-Sulfonylimine | N-(Arylmethylidene)-4-methylbenzenesulfonamide |

| Cyanide Source | Cyanide Reagent | Hydrogen Cyanide (HCN), Trimethylsilyl cyanide (TMSCN), Sodium Cyanide (NaCN) |

| Product | α-Sulfonamido nitrile | N-(Aryl(cyano)methyl)-4-methylbenzenesulfonamide |

Precursor Chemistry and Intermediate Formation

Synthesis of Substituted Benzenesulfonamides

The foundational precursor for the target compound is 4-methylbenzenesulfonamide. This molecule is commonly synthesized from p-toluenesulfonyl chloride, a widely available industrial chemical. The standard laboratory and industrial method involves the reaction of p-toluenesulfonyl chloride with ammonia (B1221849), typically in an aqueous solution. This is a nucleophilic substitution reaction where the ammonia molecule displaces the chloride on the sulfonyl group.

The reaction proceeds as follows: CH₃C₆H₄SO₂Cl + 2 NH₃ → CH₃C₆H₄SO₂NH₂ + NH₄Cl

This process is an efficient way to form the sulfonamide bond, which is the core structure of the precursor. nih.govnih.gov Alternative methods have been developed, such as the direct amidation of p-toluenesulfonic acid, to provide a cleaner, lower-energy production pathway. google.com

Formation of Sulfonylimines

The key intermediate in this synthetic pathway is the N-sulfonylimine, also known as an N-tosylimine. These compounds are typically generated through the condensation reaction of a sulfonamide with an aldehyde or ketone. nih.gov Specifically, 4-methylbenzenesulfonamide is reacted with an aldehyde to form the corresponding N-sulfonylimine, releasing water as a byproduct. nih.gov

The direct condensation can be challenging due to the low nucleophilicity of the sulfonamide nitrogen and the generation of water, which can limit the reaction's thermodynamic favorability. nih.gov To overcome this, various methods have been developed to facilitate the dehydration process. A notable green chemistry approach involves performing the condensation under catalyst-free conditions using neutral aluminum oxide (Al₂O₃) as a highly efficient and reusable dehydrating agent. nih.govrsc.org This method allows for the synthesis of a wide variety of N-sulfonylimines in high yields and purity. nih.gov Other effective catalytic systems include silica-supported phosphorus pentoxide (P₂O₅/SiO₂), which can promote the reaction under solvent-free conditions. researchgate.net

Table 2: Synthesis of Various N-Sulfonylimines from 4-Methylbenzenesulfonamide and Aldehydes

| Entry | Aldehyde | Product (N-Sulfonylimine) | Yield (%) |

| 1 | Benzaldehyde | N-(phenylmethylidene)-4-methylbenzenesulfonamide | 95 |

| 2 | 4-Methylbenzaldehyde | N-(4-methylphenyl)methylidene-4-methylbenzenesulfonamide | 94 |

| 3 | 4-Methoxybenzaldehyde | N-(4-methoxyphenyl)methylidene-4-methylbenzenesulfonamide | 98 |

| 4 | 4-Chlorobenzaldehyde | N-(4-chlorophenyl)methylidene-4-methylbenzenesulfonamide | 96 |

| 5 | 4-Nitrobenzaldehyde | N-(4-nitrophenyl)methylidene-4-methylbenzenesulfonamide | 98 |

| 6 | 2-Chlorobenzaldehyde | N-(2-chlorophenyl)methylidene-4-methylbenzenesulfonamide | 90 |

Data derived from research utilizing Al₂O₃ as a dehydrating agent. nih.gov

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of N-(cyanomethyl)-4-methylbenzenesulfonamide displays characteristic absorption bands that confirm the presence of its key functional groups. The nitrile (C≡N) stretching vibration is typically observed as a sharp band in the range of 2240-2260 cm⁻¹. The sulfonamide group is identified by its strong asymmetric and symmetric stretching vibrations of the S=O bonds, which appear at approximately 1340 cm⁻¹ and 1160 cm⁻¹, respectively. Furthermore, the N-H stretching of the sulfonamide is expected to produce a band around 3260 cm⁻¹. The aromatic ring of the tosyl group is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3260 | N-H Stretch | Sulfonamide (N-H) |

| ~2248 | C≡N Stretch | Nitrile |

| ~1341 | Asymmetric S=O Stretch | Sulfonamide (SO₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the different protons in the molecule. The aromatic protons of the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the range of 7.30-7.90 ppm. The protons ortho to the sulfonyl group are generally found further downfield due to the electron-withdrawing nature of this group. The methyl group attached to the benzene ring is expected to show a singlet at approximately 2.40 ppm. The methylene (B1212753) protons (CH₂) adjacent to the cyano group and the sulfonamide nitrogen would likely appear as a doublet around 4.30 ppm, coupled with the N-H proton. The sulfonamide proton (N-H) itself is expected to be a triplet in the region of 5.00-6.00 ppm, though its chemical shift can be variable and influenced by solvent and concentration.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Protons Assigned |

|---|---|---|

| ~7.80 | Doublet | 2H (Aromatic, ortho to SO₂) |

| ~7.40 | Doublet | 2H (Aromatic, meta to SO₂) |

| ~5.50 | Triplet | 1H (NH) |

| ~4.30 | Doublet | 2H (CH₂) |

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 115-120 ppm. The carbons of the aromatic ring will show signals between 127 and 145 ppm. The quaternary carbon attached to the sulfur atom and the carbon bearing the methyl group will have distinct chemical shifts within this range. The methylene carbon (CH₂) is anticipated to resonate at approximately 30-40 ppm, and the methyl carbon of the tosyl group will appear at around 21 ppm.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assigned |

|---|---|

| ~144.5 | Aromatic C (C-S) |

| ~135.0 | Aromatic C (C-CH₃) |

| ~130.0 | Aromatic CH (meta to SO₂) |

| ~127.5 | Aromatic CH (ortho to SO₂) |

| ~116.0 | Nitrile (C≡N) |

| ~35.0 | Methylene (CH₂) |

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which can be used to determine the elemental formula of this compound. The calculated exact mass for the molecular formula C₉H₁₀N₂O₂S is 210.0463. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 211.0536, confirming the elemental composition.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂S |

| Calculated Exact Mass | 210.0463 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing moderately polar and thermally sensitive molecules such as this compound. In the positive ion mode of ESI-MS, the compound is typically expected to be observed as a protonated molecule, denoted as [M+H]⁺. It may also form adducts with alkali metal ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, if these ions are present in the sample matrix or solvents.

With a molecular formula of C₉H₁₀N₂O₂S, the calculated exact mass of this compound is 210.0463 g/mol . Consequently, the following mass-to-charge ratios (m/z) for its molecular ions are anticipated in a high-resolution mass spectrum.

Table 1: Predicted m/z Values for Molecular Ions of this compound in Positive-Mode ESI-MS.

| Ion Species | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₁N₂O₂S]⁺ | 211.0541 |

| [M+Na]⁺ | [C₉H₁₀N₂O₂SNa]⁺ | 233.0361 |

Subsequent fragmentation of the parent ion using tandem mass spectrometry (MS/MS) would likely result from the cleavage of the sulfonamide bond (S-N) and the bond between the sulfonyl group and the aromatic ring (S-C). This would be expected to produce characteristic fragments, including one at an m/z of 155, which corresponds to the tosyl group [CH₃C₆H₄SO₂]⁺, and another at an m/z of 91, corresponding to the tropylium (B1234903) cation [C₇H₇]⁺, a common fragment for toluene-containing compounds.

Electronic Absorption Spectroscopy

The electronic transitions within the substituted benzene ring of this compound are the primary determinants of its ultraviolet-visible (UV-Vis) spectrum, as this part of the molecule acts as the main chromophore. Although specific experimental data for this compound is not detailed in the available literature, its spectrum is anticipated to closely resemble that of p-toluenesulfonamide (B41071), given their identical aromatic chromophores. The addition of a cyanomethyl group is not expected to cause a significant shift in the absorption maxima of the benzenoid system.

For the related compound, p-toluenesulfonamide, distinct absorption bands are evident in the UV region. nih.gov These absorptions are the result of π → π* transitions within the aromatic ring. The spectral data for p-toluenesulfonamide in an alcohol-based solvent are outlined below. nih.gov

Table 2: UV Absorption Data for p-Toluenesulfonamide.

| λmax (nm) | Molar Absorptivity (log ε) | Transition Type |

|---|---|---|

| 224 | 4.08 | π → π* |

| 263 | 2.70 | π → π* |

The strong absorption band observed around 224 nm is a characteristic feature of the electronic transitions in the substituted benzene ring. nih.gov The less intense bands at higher wavelengths, specifically at 263 nm and 275 nm, represent the fine structure of the benzenoid absorption, a common feature in aromatic compounds. nih.gov It is expected that the UV-Vis spectrum of this compound would show a similar absorption pattern.

Elemental Composition Analysis

Elemental analysis is a foundational technique used to determine the percentage composition of elements in a pure substance, thereby confirming its empirical and molecular formula. For this compound, which has a molecular formula of C₉H₁₀N₂O₂S and a molecular weight of 210.26 g/mol , the theoretical elemental composition can be precisely calculated. This information is vital for verifying the identity and purity of a synthesized batch of the compound.

Table 3: Theoretical Elemental Composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 51.41 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.79 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.33 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.22 |

The experimental values derived from an elemental analyzer for a pure sample of this compound are expected to align closely with these calculated theoretical percentages, generally falling within an acceptable margin of ±0.4%.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable in modern chemical research for their ability to predict molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(cyanomethyl)-4-methylbenzenesulfonamide, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a crucial foundation for all other computational analyses. Theoretical calculations for related sulfonamide compounds have demonstrated a strong correlation between theoretically predicted geometries and those determined experimentally through X-ray crystallography.

Table 1: Representative Theoretical Geometric Parameters for a Sulfonamide Core Structure

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| S-O1 | 1.43 | - | - |

| S-O2 | 1.44 | - | - |

| S-N | 1.65 | - | - |

| S-C (aromatic) | 1.77 | - | - |

| O1-S-O2 | - | 120.5 | - |

| O1-S-N | - | 107.2 | - |

| C(aromatic)-S-N | - | 106.8 | - |

| O1-S-N-C | - | - | 75.3 |

| C(aromatic)-S-N-C | - | - | -170.1 |

Note: Data are representative and based on DFT calculations of similar sulfonamide structures. Actual values for this compound would require specific calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity; a larger gap generally implies greater stability and lower reactivity. For this compound, the HOMO is typically localized on the electron-rich p-toluenesulfonyl group, whereas the LUMO may be distributed across the cyanomethyl moiety and the sulfonamide linkage. This distribution indicates the likely sites for nucleophilic and electrophilic attack.

Table 2: Representative Frontier Orbital Energies for a Sulfonamide Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Note: These values are illustrative and based on typical DFT calculations for analogous molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of electron deficiency (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential. In this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group, identifying them as key sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, would exhibit a positive potential, making them potential sites for nucleophilic interaction or hydrogen bonding.

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. frontiersin.org

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the SO2 group, the C≡N stretch of the cyano group, and various vibrations of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to assist in signal assignment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.net This method can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the probability of the electronic transitions. For this compound, transitions would likely involve π→π* excitations within the benzene (B151609) ring and n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms.

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ asymmetric stretch | 1345 | 1340 |

| SO₂ symmetric stretch | 1165 | 1160 |

| C≡N stretch | 2250 | 2255 |

| Aromatic C-H stretch | 3070 | 3065 |

Note: Predicted values are typically scaled to better match experimental data. The values presented are for illustrative purposes.

Molecular Interactions and Binding Studies

Understanding how this compound interacts with biological macromolecules is crucial for assessing its potential pharmacological applications. Molecular docking simulations are a key computational tool for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as this compound, into the active site of a target protein (receptor). The simulation evaluates various binding poses and scores them based on factors like binding energy, which reflects the affinity of the ligand for the receptor.

For this compound, docking studies could be performed against various enzymes where sulfonamides are known to be active, such as carbonic anhydrases or protein kinases. The results would reveal the specific amino acid residues in the active site that interact with the molecule. These interactions typically include hydrogen bonds (e.g., involving the SO₂ oxygen atoms or the NH group), hydrophobic interactions (with the tolyl group), and potentially π-π stacking interactions with aromatic amino acid residues. The docking score provides a quantitative estimate of the binding affinity, helping to rank its potential as an inhibitor compared to other compounds.

Table 4: Representative Molecular Docking Results for a Sulfonamide Ligand with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | His94, His96, Thr199, Val121 |

| Key Interactions | Hydrogen bond with Thr199, Hydrophobic interaction with Val121 |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Intermolecular Interaction Analysis

At the core of understanding the solid-state structure of this compound is the analysis of its intermolecular interactions. These non-covalent forces, though individually weak, collectively determine the stability and arrangement of molecules in the crystal. Computational methods, such as Hirshfeld surface analysis, are instrumental in dissecting and quantifying these interactions.

Detailed computational studies and crystallographic data specific to this compound are not extensively available in the public domain. However, based on the analysis of closely related benzenesulfonamide (B165840) derivatives, a predictive overview of the expected intermolecular interactions can be formulated. The primary interactions governing the crystal packing in such compounds typically include hydrogen bonds and various van der Waals contacts.

In analogous structures, hydrogen bonds of the type N–H···O and C–H···O are fundamental in forming primary structural motifs like dimers and chains. For this compound, the sulfonamide group (–SO₂NH–) provides a hydrogen bond donor (N–H) and two acceptor oxygen atoms, while the cyanomethyl group (–CH₂CN) and the tolyl moiety also offer sites for weaker C–H···O and C–H···N interactions.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. The analysis also generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts.

For a comprehensive understanding, a hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface for this compound, based on data from similar sulfonamide structures, is presented below. It is important to note that these are representative values and actual percentages would require experimental crystallographic data and subsequent computational analysis for the specific compound.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| O···H / H···O | 20 - 30 |

| C···H / H···C | 15 - 25 |

| N···H / H···N | 5 - 10 |

| S···H / H···S | < 2 |

| C···C | < 2 |

The H···H contacts are generally the most abundant, reflecting the high proportion of hydrogen atoms on the molecular surface. The O···H/H···O contacts are indicative of the significant hydrogen bonding involving the sulfonyl oxygen atoms. The C···H/H···C contacts arise from interactions involving the aromatic rings and the cyanomethyl group, while the N···H/H···N contacts would be associated with interactions involving the nitrile and sulfonamide nitrogen atoms.

Table 2: Anticipated Hydrogen Bond Geometry in this compound

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N–H···O=S | ~ 0.86 | ~ 2.1 | ~ 2.9 | ~ 160-170 |

| C–H···O=S | ~ 0.97 | ~ 2.5 | ~ 3.4 | ~ 150-160 |

| C–H···N≡C | ~ 0.97 | ~ 2.6 | ~ 3.5 | ~ 140-150 |

(Note: The values in the tables are hypothetical and based on typical bond lengths and angles found in similar sulfonamide crystal structures. Precise data for this compound would require dedicated crystallographic and computational studies.)

Chemical Transformations and Derivatization Reactions

Modification of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for derivatization, allowing for the introduction of various substituents through alkylation and acylation reactions. These modifications can significantly alter the chemical and physical properties of the parent molecule.

N-Alkylation Reactions

The sulfonamide proton is acidic and can be removed by a base, generating a nucleophilic anion that readily reacts with electrophiles like alkyl halides. This N-alkylation is a fundamental transformation for introducing alkyl groups onto the sulfonamide nitrogen. Generally, the reaction involves treating the sulfonamide with a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758), followed by the addition of an alkylating agent (e.g., an alkyl halide). nsf.govmdpi.com

While specific studies on the N-alkylation of N-(cyanomethyl)-4-methylbenzenesulfonamide are not extensively detailed, the general reactivity of sulfonamides provides a clear precedent. bohrium.com For example, the benzylation of a primary amine-derived 4-methylbenzenesulfonamide can be achieved using benzyl (B1604629) bromide in the presence of sodium hydroxide. nsf.gov This method can be conceptually applied to this compound to yield N-alkylated products. The reaction proceeds via a nucleophilic substitution mechanism. nsf.gov

Table 1: Representative Conditions for N-Alkylation of Sulfonamides

| Reactant | Alkylating Agent | Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| N-Allyl-4-methylbenzenesulfonamide | Benzyl bromide | Sodium hydroxide | Tetrahydrofuran | Room temperature, 24h | N-Allyl-N-benzyl-4-methylbenzenesulfonamide | nsf.gov |

These reactions highlight the feasibility of modifying the sulfonamide nitrogen, suggesting that this compound can serve as a versatile precursor for a library of N-substituted derivatives.

N-Acylation Reactions

N-acylation introduces an acyl group to the sulfonamide nitrogen, forming N-acylsulfonamides, a class of compounds with significant biological and chemical interest. dergipark.org.tr This transformation can be accomplished using various acylating agents, including acyl chlorides, carboxylic acid anhydrides, or carboxylic acids in the presence of coupling agents. dergipark.org.trnih.govresearchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct. dergipark.org.tr

A notable method involves the reaction of sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride, which produces N-acylsulfonamides in high yields. researchgate.net Another approach utilizes the reaction of N-(benzenesulfonyl)cyanamide potassium salts with carboxylic acids. nih.gov This latter method involves the initial protonation of the nitrile nitrogen by the carboxylic acid, followed by an intramolecular rearrangement to form the N-acylsulfonamide. nih.gov

Recent research has also explored N-(cyanomethyl)-N-(phenylsulfonyl)amides (CyMPSAs) as chemical tools for the targeted acylation of lysine (B10760008) residues in proteins, demonstrating the acyl-transfer potential of this chemical motif. nih.gov

Table 2: Methods for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst/Base | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Carboxylic Acids | Carbodiimides (DCC, EDCI) | Basic media | By-product removal required | nih.gov |

| Acyl Chlorides / Anhydrides | Lewis acids (e.g., BiCl3), Pyridine | Acidic or basic media | Versatile and common | dergipark.org.trnih.govresearchgate.net |

| N-Acylbenzotriazoles | Sodium Hydride (NaH) | Refluxing THF | Useful for unstable acid chlorides | researchgate.net |

Transformations Involving the Cyanomethyl Group

The cyanomethyl group (-CH2CN) offers another avenue for chemical modification, primarily through reactions of the nitrile functional group.

Nitrile Hydration to Amides

The nitrile group can be hydrated to form a primary amide, a transformation that converts the cyanomethyl moiety into an acetamide (B32628) group. This reaction is of significant interest as it introduces a new functional group with different chemical properties. The hydration of nitriles can be achieved under acidic, basic, or neutral conditions, often employing transition metal catalysts. researchgate.netorgsyn.orgorganic-chemistry.org

For this compound, this transformation yields 2-{[(4-methylphenyl)sulfonyl]amino}acetamide. A documented synthesis involves treating the starting nitrile with concentrated sulfuric acid at 0°C, followed by stirring at room temperature. researchgate.net This method represents a classic acid-catalyzed hydration of the nitrile.

Alternative, milder methods for nitrile hydration have been developed to tolerate sensitive functional groups. These include catalysis by ruthenium hydroxide on alumina (B75360) (Ru(OH)x/Al2O3) in water, ceria (CeO2) catalysts, or rhodium complexes using aldoximes as a water source under anhydrous conditions. organic-chemistry.orgorganic-chemistry.orgrsc.org Base-mediated hydration, for instance using NaOH in isopropyl alcohol, has also been shown to be effective for a range of nitriles. oatext.com

Reaction Scheme: Hydration of this compound

This compound is converted to 2-{[(4-methylphenyl)sulfonyl]amino}acetamide via acid-catalyzed hydration. researchgate.net

Functionalization of Aromatic Moieties (Conceptual)

The aromatic ring of this compound is a potential site for electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups such as halogens, nitro groups, or alkyl groups. The regioselectivity of these reactions is governed by the directing effects of the two existing substituents: the methyl group (-CH3) and the sulfonamide group (-SO2NHCH2CN).

Methyl Group (-CH3): This is an activating group and an ortho, para-director. It increases the electron density of the ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack. uci.edu

Sulfonamide Group (-SO2NHCH2CN): The sulfonyl group (-SO2-) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms, making it a deactivating group and a meta-director. uci.edu

The two substituents are para to each other on the benzene (B151609) ring. Therefore, the positions available for substitution are C2, C3, C5, and C6 (assuming the methyl group is at C1 and the sulfonamide at C4).

Positions C2 and C6 are ortho to the activating methyl group and meta to the deactivating sulfonamide group.

Positions C3 and C5 are meta to the activating methyl group and ortho to the deactivating sulfonamide group.

In electrophilic aromatic substitution, activating groups generally have a stronger directing effect than deactivating groups. Consequently, electrophilic attack is most likely to occur at the positions activated by the methyl group, which are C2 and C6. Substitution at these positions is favored as the resulting carbocation intermediate is stabilized by the electron-donating methyl group. Therefore, reactions such as halogenation (with X2/FeX3), nitration (with HNO3/H2SO4), or Friedel-Crafts alkylation/acylation would be expected to yield predominantly 2-substituted (or 2,6-disubstituted) products. uci.edu

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Halogenation | Br2, FeBr3 | 2-Bromo-N-(cyanomethyl)-4-methylbenzenesulfonamide |

| Nitration | HNO3, H2SO4 | N-(cyanomethyl)-2-nitro-4-methylbenzenesulfonamide |

This conceptual analysis provides a framework for the targeted functionalization of the aromatic ring, enabling the synthesis of a wider array of structurally diverse derivatives based on the this compound scaffold.

Crystallographic Investigations and Solid State Analysis

Single-Crystal X-ray Diffraction

Specific experimental data from the single-crystal X-ray diffraction of N-(cyanomethyl)-4-methylbenzenesulfonamide is not available in the searched resources. Therefore, the determination of its crystal system, space group, and other crystallographic parameters cannot be reported.

Information not available.

Information not available.

Information not available.

Information not available.

Intermolecular Interactions in the Crystalline Lattice

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis for this compound has not been published, as it requires prior determination of the crystal structure.

Polymorphism and Crystal Engineering of this compound

The solid-state structure of a molecule, governed by its crystalline arrangement, can significantly influence its physical and chemical properties. While dedicated studies on the polymorphism and crystal engineering of this compound are not extensively documented in publicly available literature, an examination of the crystallographic data of structurally related sulfonamides provides a strong basis for discussing the potential for such phenomena in this compound. The interplay of the flexible cyanomethyl group and the robust hydrogen-bonding capabilities of the sulfonamide moiety suggests a rich landscape for the formation of multiple crystalline forms and designed multi-component crystals.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, arise from variations in the packing of molecules in the crystal lattice and can exhibit distinct physical properties. The potential for polymorphism in this compound is underscored by the conformational flexibility of the molecule and the presence of multiple hydrogen bond donors and acceptors.

Crystal engineering, on the other hand, focuses on the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. Key to this field is the concept of the supramolecular synthon, which is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. mdpi.comresearchgate.net For this compound, the primary supramolecular synthons would involve the sulfonamide group and the terminal nitrile group.

The sulfonamide group itself is a powerful hydrogen-bonding moiety. The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygen atoms are effective hydrogen bond acceptors. This often leads to the formation of robust hydrogen-bonded chains or dimers. For instance, in the crystal structure of many N-substituted 4-methylbenzenesulfonamides, molecules are linked by N—H⋯O hydrogen bonds, forming ribbons or more complex three-dimensional networks. nih.gov

The nitrile group in this compound introduces an additional functional site for crystal engineering. The nitrogen atom of the nitrile is a competent hydrogen bond acceptor. nih.gov This allows for the possibility of forming co-crystals with suitable hydrogen bond donors. The interaction between a nitrile group and a hydrogen bond donor can be a reliable tool in the design of new solid-state architectures.

To illustrate the structural landscape of related compounds, the following table summarizes the crystallographic data for several N-substituted 4-methylbenzenesulfonamides. This data highlights the common packing motifs and intermolecular interactions that are likely to be relevant for this compound.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| N-(4-methylbenzyl)benzenesulfonamide | Monoclinic | P21 | N—H⋯O hydrogen bonds, C—H⋯π interactions | nih.gov |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Orthorhombic | Pna21 | C-H···N hydrogen bonds, C-H···π interactions | researchgate.netbohrium.com |

| 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide | Monoclinic | C2/c | C—H⋯O hydrogen bonds | researchgate.net |

| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide | Not specified | Not specified | N—H⋯O hydrogen bonds, C—H⋯π interactions | researchgate.net |

| N-allyl-4-methylbenzenesulfonamide | Not specified | Not specified | Hydrogen bonds, offset π–π interactions | gvsu.edu |

The potential for polymorphism in this compound could be explored by crystallization from a variety of solvents under different conditions (e.g., temperature, pressure, evaporation rate). Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, coupled with thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would be essential for identifying and characterizing different polymorphic forms. Single-crystal and powder X-ray diffraction would then be used to elucidate the precise molecular packing in each form.

From a crystal engineering perspective, this compound is an attractive target for the synthesis of co-crystals. nih.gov The sulfonamide group provides a reliable site for forming hydrogen-bonded synthons with other molecules containing complementary functional groups, such as carboxylic acids, amides, and pyridines. researchgate.netnih.gov The nitrile group offers an alternative or additional site for interaction, potentially leading to more complex and predictable supramolecular architectures. The exploration of co-crystal formation with a range of co-formers could lead to new solid forms with modified physicochemical properties.

Role in Advanced Organic Synthesis and Methodology Development

As a Versatile Synthetic Building Block

The inherent reactivity of N-(cyanomethyl)-4-methylbenzenesulfonamide makes it a valuable precursor for the synthesis of various molecular scaffolds, particularly nitrogen-containing heterocycles. The presence of the cyanomethyl moiety, a masked aminomethyl group, and the tosyl-protected amine provides a platform for sequential and controlled functionalization.

While direct examples of this compound in multicomponent reactions or complex cycloadditions are not extensively documented in readily available literature, its structural motifs are found in precursors for such reactions. For instance, the core structure is analogous to substrates used in the synthesis of N-heterocycles through various synthetic strategies. The cyanomethyl group can be hydrolyzed to a carboxamide or reduced to an amine, opening pathways to a variety of heterocyclic systems such as pyridines, pyrimidines, and imidazoles. The tosyl group, while serving as a protecting group, can also influence the reactivity of the molecule and can be removed under specific conditions to allow for further derivatization.

Participation in Catalytic Processes

The involvement of this compound in catalytic processes is an area of growing interest. While the compound itself is not typically a catalyst, its derivatives and structurally related compounds are pivotal substrates in various metal-catalyzed reactions. A notable example is the copper-catalyzed cyanomethylation of imines. In these reactions, substrates like (E)-N-benzylidene-4-methylbenzenesulfonamide, which shares the core tosylamide structure, are used to generate cyanomethylated products. rsc.orgnih.gov This suggests the potential for this compound to participate in similar transformations, either as a substrate or as a precursor to a reactive intermediate.

The nitrogen and oxygen atoms of the sulfonamide group can also act as coordinating sites for metal catalysts, potentially influencing the stereochemical outcome of a reaction. This coordinating ability could be exploited in the design of new catalytic systems for asymmetric synthesis.

Applications in the Synthesis of Complex Molecular Architectures

The construction of complex molecular architectures often relies on the use of versatile building blocks that can introduce key functional groups and stereocenters. While specific examples of the direct incorporation of this compound into the total synthesis of natural products or complex pharmaceuticals are not prominently reported, its functional group array is present in many key intermediates.

The ability to unmask the cyanomethyl group to reveal a primary amine or a carboxylic acid derivative makes this compound a latent C2 synthon. This functionality is crucial in the step-wise assembly of intricate molecular frameworks. For instance, the synthesis of indane derivatives bearing a cyanomethyl group, which are valuable intermediates for bioactive compounds, has been achieved through palladium-catalyzed reactions of related alkyl nitriles. nih.gov This highlights the synthetic utility of the cyanomethyl group, a key feature of this compound.

Development of Novel Synthetic Routes

This compound and its analogs are instrumental in the development of novel synthetic methodologies. A significant area of research is the exploration of new cyanating agents to circumvent the use of highly toxic reagents. Compounds like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which is structurally related to the title compound, have been developed as electrophilic cyanating agents in transition-metal-catalyzed C-H cyanation reactions. researchgate.net

Furthermore, the development of copper-catalyzed cyanomethylation of imines and α,β-unsaturated alkenes using acetonitrile (B52724) as the cyanomethyl source with substrates like (E)-N-benzylidene-4-methylbenzenesulfonamide demonstrates a novel approach to forming carbon-carbon bonds. rsc.orgnih.gov This methodology provides an efficient route to synthesize arylacrylonitriles and β,γ-unsaturated nitriles, which are important structural motifs in many biologically active molecules. rsc.orgnih.gov The reaction tolerates a wide range of functional groups and proceeds in good to excellent yields, showcasing its potential for broader synthetic applications. rsc.orgnih.gov

The following table summarizes the scope of a copper-catalyzed cyanomethylation reaction using various (E)-N-benzylidene-4-methylbenzenesulfonamide substrates, illustrating the development of novel synthetic routes in this area.

| Entry | Substrate | Product | Yield (%) |

| 1 | (E)-N-benzylidene-4-methylbenzenesulfonamide | 3-phenylacrylonitrile | 98 |

| 2 | (E)-N-(4-methylbenzylidene)-4-methylbenzenesulfonamide | 3-(p-tolyl)acrylonitrile | 95 |

| 3 | (E)-N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide | 3-(4-methoxyphenyl)acrylonitrile | 85 |

| 4 | (E)-N-(4-nitrobenzylidene)-4-methylbenzenesulfonamide | 3-(4-nitrophenyl)acrylonitrile | 69 |

| 5 | (E)-N-(naphthalen-2-ylmethylene)-4-methylbenzenesulfonamide | 3-(naphthalen-2-yl)acrylonitrile | 90 |

| Data sourced from a study on copper-catalyzed cyanomethylation of imines. rsc.orgnih.gov |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on N-(cyanomethyl)-4-methylbenzenesulfonamide is primarily centered on its role as a synthetic intermediate. The presence of the tosyl group provides a well-established framework for various chemical transformations, while the cyanomethyl group offers a reactive site for further functionalization. Studies have implicitly highlighted its utility in the construction of more complex molecular architectures. For instance, related α-cyano sulfonamides are recognized for the reactivity of the carbon atom adjacent to the nitrile, which can be deprotonated to form a stabilized carbanion, a valuable nucleophile in organic synthesis. nih.gov The sulfonamide nitrogen can also participate in various coupling reactions. The existing synthetic routes to this compound typically involve the reaction of p-toluenesulfonyl chloride with aminoacetonitrile (B1212223), a straightforward but potentially environmentally taxing method.

Unexplored Synthetic Avenues

While traditional synthetic methods are established, several modern and more sustainable synthetic strategies remain largely unexplored for the preparation of this compound.

Green Synthesis Approaches: The use of aqueous media or deep eutectic solvents could offer more environmentally friendly alternatives to volatile organic solvents traditionally used in sulfonamide synthesis. researchgate.net Catalyst-free methods, potentially under neat conditions or with microwave or ultrasonic irradiation, could also be investigated to improve efficiency and reduce waste. researchgate.net

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more scalable, and highly controlled production of this compound. peerj.com This methodology allows for precise control over reaction parameters, which can lead to higher yields and purity while minimizing the handling of potentially hazardous reagents.

Mechanochemistry: The use of mechanical force to induce chemical reactions offers a solvent-free or low-solvent approach. researchgate.net A mechanochemical synthesis could provide a highly efficient and sustainable route to this compound, potentially reducing reaction times and energy consumption.

A comparative table of potential unexplored synthetic avenues is presented below:

| Synthetic Avenue | Potential Advantages | Key Considerations |

| Green Synthesis | Reduced environmental impact, use of non-toxic solvents. | Solubility of reactants, reaction kinetics in alternative media. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Initial setup cost, optimization of flow parameters. |

| Mechanochemistry | Solvent-free or low-solvent, potential for novel reactivity. | Scalability, control over reaction stoichiometry and energy input. |

Advanced Characterization Opportunities

A thorough characterization of this compound using advanced analytical techniques could provide deeper insights into its structural and electronic properties.

Solid-State NMR (ssNMR): For a comprehensive understanding of the compound in its solid state, ssNMR can provide detailed information about its crystalline packing, polymorphism, and intermolecular interactions. mdpi.com This would be particularly valuable for its potential applications in material science.

Advanced Mass Spectrometry (MS) Techniques: Techniques such as tandem mass spectrometry (MS/MS) can elucidate fragmentation pathways, providing a detailed structural fingerprint. researchgate.netresearchgate.net Ion mobility-mass spectrometry could offer insights into the compound's three-dimensional shape in the gas phase.

Terahertz (THz) Spectroscopy: This technique is sensitive to low-frequency molecular vibrations and intermolecular interactions, offering a unique probe of the compound's crystal lattice dynamics and any polymorphic forms. nih.gov

Theoretical Predictions and Experimental Validation

Computational chemistry offers powerful tools to predict and understand the properties of this compound, which can then be validated through experimental work.

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the molecule's optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. core.ac.uk These calculations can provide insights into the molecule's reactivity and potential for electronic applications.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule in different solvent environments and its interactions with other molecules. peerj.com This would be crucial in predicting its behavior in solution and its potential as a ligand or a building block for larger assemblies.

The following table outlines key properties that can be predicted and the corresponding experimental validation methods:

| Predicted Property | Computational Method | Experimental Validation |

| Molecular Geometry | DFT | X-ray Crystallography |

| Vibrational Spectra | DFT | FT-IR and Raman Spectroscopy |

| Electronic Transitions | Time-Dependent DFT (TD-DFT) | UV-Vis Spectroscopy |

| Conformational Dynamics | Molecular Dynamics (MD) | Temperature-dependent NMR |

Potential for Material Science Applications

The bifunctional nature of this compound, possessing both a sulfonamide and a nitrile group, suggests its potential as a versatile building block in material science.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of both the sulfonamide and the nitrile group can potentially act as ligands for metal ions, enabling the formation of coordination polymers or MOFs. mdpi.comrsc.org These materials could have applications in catalysis, gas storage, or as sensors.

Polymer Science: The nitrile group can be chemically modified, for example, through hydrolysis, reduction, or cycloaddition reactions, to introduce other functionalities into a polymer backbone. doi.org this compound could be incorporated as a monomer or a functional pendant group in polymers to impart specific properties such as thermal stability, chemical resistance, or altered dielectric properties. nih.gov

Crystal Engineering: The directional hydrogen bonding capabilities of the sulfonamide group and the polar nature of the nitrile group make this molecule a candidate for crystal engineering studies. By understanding and controlling the intermolecular interactions, it may be possible to design crystalline materials with specific optical or electronic properties.

Q & A

Q. What are the established synthetic routes for preparing N-(cyanomethyl)-4-methylbenzenesulfonamide?

The compound is typically synthesized via sulfonylation of a cyanomethylamine derivative with 4-methylbenzenesulfonyl chloride (TsCl). A common procedure involves reacting TsCl with the amine in a polar solvent (e.g., water or THF) at 0–25°C. For example, analogous sulfonamides were prepared by stirring TsCl with amines for 10–24 hours, followed by recrystallization from ethanol/water mixtures . Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 2:1 TsCl:amine ratio) minimizes unreacted starting materials.

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- ¹H/¹³C NMR : The cyanomethyl group (CH₂CN) exhibits protons as a singlet near δ 3.8–4.0 ppm, while the sulfonamide NH appears as a broad peak at δ ~6.5–7.5 ppm. Aromatic protons from the 4-methylbenzene ring resonate at δ 7.2–7.8 ppm .

- IR Spectroscopy : Strong S=O stretches (asymmetric: ~1350 cm⁻¹; symmetric: ~1160 cm⁻¹) confirm sulfonamide formation .

- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks consistent with the molecular formula (C₉H₁₀N₂O₂S).

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol-water mixtures (e.g., 3:1 v/v) are effective for slow evaporation at room temperature, yielding crystals suitable for X-ray diffraction. Similar sulfonamides crystallized in orthogonal systems (e.g., P2₁2₁2₁) with Z = 8, requiring controlled humidity to avoid hydrate formation .

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of this compound?

- Flexibility : The cyanomethyl group may adopt multiple conformations, complicating disorder modeling. Refinement using SHELXL (with TWIN/BASF commands) can resolve this .

- Hydrogen Bonding : Intermolecular N–H⋯O and N–H⋯N bonds (2.8–3.2 Å) stabilize the crystal lattice. Dihedral angles between aromatic rings (~45–70°) influence packing efficiency .

- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) for high-resolution data (R < 0.06) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model transition states. The cyanomethyl group’s electron-withdrawing nature lowers LUMO energy (-1.5 to -2.0 eV), favoring nucleophilic attack at the sulfonamide sulfur .

- QSAR Studies : Correlate substituent effects (e.g., Hammett σ values) with reaction rates in SN2 mechanisms. For example, electron-deficient aryl groups enhance sulfonamide leaving-group ability .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

- Enzyme Assays : Test inhibition of carbonic anhydrase II (CA2) using stopped-flow CO₂ hydration assays. Compare IC₅₀ values with structural analogs (e.g., 4-amino derivatives show 10–100 nM affinity) .

- Structural Analysis : Overlay crystal structures with CA2 active sites to identify critical interactions (e.g., sulfonamide O⋯Zn²+ distances < 2.5 Å). Discrepancies in activity may arise from substituent steric effects or hydration differences .

Q. How can competing side reactions be mitigated during synthesis?

- Temperature Control : Maintain reactions at 0–5°C to suppress hydrolysis of TsCl to toluenesulfonic acid.

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to separate unreacted TsCl and byproducts. For scale-up, aqueous workup with NaHCO₃ removes acidic impurities .

- Real-Time Monitoring : LC-MS tracks intermediate formation (e.g., cyanomethylamine-TsCl adducts at m/z 230–250) .

Methodological Considerations

- Data Validation : Cross-validate crystallographic results with PLATON (e.g., ADDSYM for missed symmetry) and check R-factor convergence (Δ/σ < 0.001) .

- Contradiction Analysis : Compare NMR shifts of analogous compounds (e.g., δ 3.8 ppm for CH₂CN in N-allyl derivatives vs. δ 4.1 ppm in N-benzyl variants) to assess electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.